Vinyl-d3 bromide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-1,2,2-trideuterioethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3Br/c1-2-3/h2H,1H2/i1D2,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INLLPKCGLOXCIV-FUDHJZNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C([2H])Br)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50963631 | |

| Record name | Bromo(~2~H_3_)ethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4666-78-8 | |

| Record name | Bromo(~2~H_3_)ethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinyl-d3 bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physical and Chemical Properties of Vinyl-d3 Bromide (CAS: 4666-78-8)

Abstract: This document provides a comprehensive technical overview of Vinyl-d3 bromide (Bromoethene-d3), an isotopically labeled analog of the industrially significant monomer, vinyl bromide. Designed for researchers, chemists, and toxicologists, this guide synthesizes key physical, chemical, and spectroscopic data. The primary utility of this compound lies in its application as an internal standard for mass spectrometry, a tracer in metabolic studies, and a tool for elucidating reaction mechanisms through the kinetic isotope effect. Given the carcinogenic nature of its non-deuterated counterpart, understanding the properties of this stable isotope-labeled version is critical for accurate and reproducible research in toxicology and environmental science.

Chemical Identity and Molecular Structure

This compound is a deuterated isotopologue of vinyl bromide where all three hydrogen atoms have been substituted with deuterium. This substitution is crucial for its applications, providing a distinct mass signature without significantly altering its chemical reactivity.

Key Identifiers:

| Identifier | Value | Source(s) |

| Chemical Name | 1-bromo-1,2,2-trideuterioethene | [1] |

| Common Synonyms | This compound, Bromoethene-d3 | [2] |

| CAS Number | 4666-78-8 | [1][2][3][4][5] |

| Molecular Formula | C₂BrD₃ | [2][5] |

| Linear Formula | D₂C=CDBr | [3][4] |

| Molecular Weight | 109.97 g/mol | [1][3][4][5] |

| Isotopic Purity | ≥98-99 atom % D | [3][4] |

| InChIKey | INLLPKCGLOXCIV-FUDHJZNOSA-N | [2][3] |

graph G { graph [fontname="Arial", layout=neato, overlap=false]; node [shape=circle, style=filled, fontname="Arial", fontcolor="#FFFFFF"]; edge [fontname="Arial", color="#5F6368"];// Define node positions for a clean layout C1 [label="C", fillcolor="#202124", pos="0,0!"]; C2 [label="C", fillcolor="#202124", pos="1.2,0!"]; D1 [label="D", fillcolor="#4285F4", pos="-0.6,0.8!"]; D2 [label="D", fillcolor="#4285F4", pos="-0.6,-0.8!"]; D3 [label="D", fillcolor="#4285F4", pos="1.8,0.8!"]; Br [label="Br", fillcolor="#EA4335", pos="1.8,-0.8!"];

// Workflow Connections A -> B -> C -> D -> E -> F -> G -> H -> I; }

Caption: Safe handling workflow for this compound.

Storage and Stability: The compound is typically stabilized with hydroquinone to prevent polymerization, which can be initiated by sunlight or heat. [3][4]It should be stored at refrigerated temperatures (2-8°C) in a well-ventilated area designated for flammable and toxic materials. Due to its volatility and flammability, it must be kept away from heat, sparks, and open flames.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16213622, this compound. Retrieved from [Link]

-

Chemical Point. (n.d.). Vinyl bromide. Retrieved from [Link]

-

NIST. (n.d.). Vinyl bromide. NIST Chemistry WebBook. Retrieved from [Link]

-

T3DB. (2009). Vinyl bromide (T3D1806). Retrieved from [Link]

-

OSHA. (n.d.). VINYL BROMIDE. Retrieved from [Link]

-

NIST. (n.d.). Vinyl bromide. NIST Chemistry WebBook (Data Page). Retrieved from [Link]

-

NIST. (n.d.). Vinyl bromide. NIST Chemistry WebBook (General Page). Retrieved from [Link]

-

Grokipedia. (n.d.). Vinyl bromide. Retrieved from [Link]

-

Grokipedia. (n.d.). Vinyl bromide. Retrieved from [Link]

-

Wikipedia. (n.d.). Vinyl bromide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Vinyl bromide procedure. Retrieved from [Link]

-

LookChem. (n.d.). Vinyl bromide 593-60-2. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vinyl bromide synthesis. Retrieved from [Link]

-

Eurisotop. (n.d.). VINYL BROMIDE (D3, 98%) + HYDROQUINONE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71402657, (2-Bromoethyl)silane. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectrum of 1-vinyl-3-cyanomethylimidazolium bromide in D2O. Retrieved from [Link]

- Google Patents. (n.d.). US2389626A - Preparation of vinyl halides.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11665502, (2-Bromoethyl)trimethylsilane. Retrieved from [Link]

-

LookChem. (n.d.). Cas 2441-22-7, bromo(dimethyl)silane. Retrieved from [Link]

-

LookChem. (n.d.). Cas 91202-71-0, Silane, dimethyl-, (E)-. Retrieved from [Link]

Sources

Introduction: The Role of Deuterium in Advancing Chemical Research

An In-depth Technical Guide to Vinyl-d3 Bromide (CAS: 4666-78-8)

This compound (Bromoethene-d3), CAS number 4666-78-8, is the deuterated isotopologue of the valuable synthetic intermediate, vinyl bromide.[1][2] Its significance in advanced scientific research, particularly in pharmaceutical development and mechanistic studies, stems from the unique properties of deuterium. By replacing protium (¹H) with deuterium (²H or D), researchers can introduce a stable, non-radioactive isotopic label into a molecule. This substitution provides a powerful tool for tracing metabolic pathways, elucidating reaction mechanisms through the kinetic isotope effect, and developing robust internal standards for quantitative mass spectrometry. This guide offers a comprehensive overview of this compound, from its fundamental properties and synthesis to its practical applications and safe handling.

Physicochemical and Spectroscopic Profile

Understanding the core properties of this compound is foundational to its effective use in an experimental setting. The substitution of hydrogen with deuterium results in a predictable increase in molecular weight and density compared to its non-deuterated counterpart.[1][3]

| Property | Value | Source |

| CAS Number | 4666-78-8 | [4][5] |

| Molecular Formula | C₂D₃Br | [4] |

| Molecular Weight | 109.97 g/mol | [1][2] |

| Boiling Point | 16 °C at 750 mmHg | [4] |

| Melting Point | -139 °C | [4] |

| Density | 1.56 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.435 | [4] |

| Appearance | Colorless Gas or Liquid | [3] |

| Synonyms | Bromoethene-d3, 1-Bromo-1,2,2-trideuterioethene | [1] |

Synthesis of this compound: A Mechanistic Approach

The synthesis of vinyl halides is a well-established area of organic chemistry. For this compound, a common and effective strategy involves the dehydrobromination of a deuterated precursor, such as 1,2-dibromoethane-d4. This reaction is a classic example of an E2 (elimination, bimolecular) mechanism.[6]

The choice of a strong, sterically hindered base is critical to favor the elimination pathway over substitution. An alcoholic solution of potassium hydroxide is frequently employed, where the elevated temperature of the refluxing solvent provides the necessary activation energy for the reaction.[6] The molar ratio of the base to the dibromo-precursor is carefully controlled (ideally 1:1) to promote mono-elimination, yielding the desired vinyl bromide product, and minimize the di-elimination side reaction that would produce acetylene.

Generalized Synthesis Workflow

Sources

- 1. This compound | C2H3Br | CID 16213622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. isotope.com [isotope.com]

- 3. Vinyl bromide - Wikipedia [en.wikipedia.org]

- 4. CAS NO. 4666-78-8 | this compound | C2BrD3 [localpharmaguide.com]

- 5. This compound | 4666-78-8 [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Chemical structure of deuterated vinyl bromide

An In-Depth Technical Guide to the Chemical Structure of Deuterated Vinyl Bromide

This guide provides a comprehensive technical overview of deuterated vinyl bromide, tailored for researchers, scientists, and drug development professionals. We will delve into the structural nuances of its various isotopologues, their spectroscopic signatures, validated synthetic protocols, and the practical implications of the kinetic isotope effect. This document moves beyond a simple recitation of facts to explain the underlying causality of its chemical behavior, providing a robust resource for laboratory applications.

Introduction to Deuterated Vinyl Bromide

Vinyl bromide (CH₂=CHBr), a bromoethene, is a valuable organobromine compound used as a comonomer and synthetic reagent.[1] The strategic replacement of one or more protium (¹H) atoms with deuterium (²H or D), its heavier, stable isotope, yields deuterated vinyl bromide. This substitution, while seemingly minor, does not alter the molecule's electronic structure but significantly impacts its physical and chemical properties due to the mass difference.[2]

The primary consequence of deuteration is the change in the vibrational frequencies of bonds involving the isotope. A C-D bond is stronger and vibrates at a lower frequency than a corresponding C-H bond.[3] This phenomenon gives rise to the Kinetic Isotope Effect (KIE) , where the rate of a chemical reaction can change, often slowing down, if a deuterated bond is broken in the rate-determining step.[2][4] This effect makes deuterated compounds invaluable tools for elucidating reaction mechanisms. Furthermore, the unique spectroscopic properties of deuterated molecules are critical for structural analysis and as internal standards in mass spectrometry.[5][6]

Structural Isomers and Molecular Geometry

Vinyl bromide is a planar molecule. Deuteration can occur at any of the three hydrogen positions, leading to several distinct isotopologues. The most common are the mono-, di-, and tri-deuterated species. Precise molecular structures, including bond lengths and angles, have been determined for vinyl bromide and its isotopic species using microwave spectroscopy, which measures the rotational transitions of the molecule in the gas phase.[7]

Mono-Deuterated Vinyl Bromide

There are three possible isomers for mono-deuterated vinyl bromide:

-

1-bromo-1-deuteroethene: Deuterium is on the same carbon as the bromine atom.

-

(E)-1-bromo-2-deuteroethene: Deuterium is on the carbon adjacent to the bromine atom, trans to the bromine.

-

(Z)-1-bromo-2-deuteroethene: Deuterium is on the carbon adjacent to the bromine atom, cis to the bromine.

Caption: Structures of the three mono-deuterated isomers of vinyl bromide.

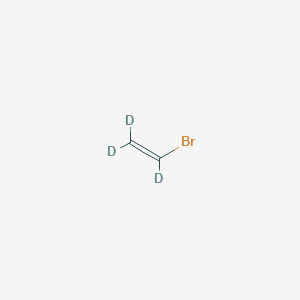

Tri-Deuterated Vinyl Bromide (Vinyl-d₃ bromide)

In this isotopologue, all three hydrogen positions are occupied by deuterium atoms. It is a common starting material or standard in deuteration studies.[8]

Caption: Structure of 1-bromo-1,2,2-trideuterioethene (Vinyl-d₃ bromide).

Spectroscopic Characterization

The analysis of deuterated vinyl bromide relies heavily on spectroscopic techniques. The isotopic substitution provides distinct and predictable changes in the resulting spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary tool for confirming the position and extent of deuteration.

-

¹H NMR: Since deuterium is not detected in a standard proton NMR experiment, the signal corresponding to the replaced proton disappears from the spectrum.[9] This simplifies the spectrum and helps assign the remaining proton signals. For example, in the ¹H NMR spectrum of (E)-1-bromo-2-deuteroethene, the signal for the proton trans to the bromine would be absent, and the remaining two protons would show a simplified coupling pattern.

-

Deuterium (²H) NMR: This technique can be used to directly observe the deuterium nuclei, providing a definitive confirmation of deuteration at specific sites.

-

¹³C NMR: While deuterium does not directly appear, it influences the attached carbon. The C-D coupling splits the carbon signal into a multiplet (typically a 1:1:1 triplet as deuterium has a spin of 1), and there is a slight upfield shift in the carbon resonance, known as the isotope effect.[10]

| Technique | Effect of Deuteration on Vinyl Bromide | Causality |

| ¹H NMR | Disappearance of signal at the site of deuteration; simplification of adjacent proton splitting patterns. | Deuterium has a different gyromagnetic ratio and resonates at a different frequency, making it "invisible" in a standard ¹H experiment.[9] |

| ¹³C NMR | Carbon bonded to deuterium appears as a 1:1:1 triplet and is shifted slightly upfield. | Spin-spin coupling between ¹³C and ²H splits the signal. The slight change in vibrational energy levels affects the electronic shielding of the carbon nucleus.[6] |

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational frequencies of chemical bonds. The mass difference between H and D causes a significant and predictable shift in these frequencies.

-

C-H vs. C-D Stretching: The stretching vibration of a C-H bond in vinyl bromide typically appears in the 3000-3100 cm⁻¹ region. Upon deuteration, this C-H stretch is replaced by a C-D stretch at a much lower frequency, approximately 2200-2300 cm⁻¹.[11]

-

Why the Shift Occurs: The vibrational frequency is proportional to the square root of the force constant divided by the reduced mass of the two atoms. Replacing the light hydrogen (mass ≈ 1) with the heavier deuterium (mass ≈ 2) significantly increases the reduced mass, thereby decreasing the vibrational frequency.[3][11] This effect is one of the most direct confirmations of successful deuteration. The ratio of the frequencies (νH / νD) is approximately √2.[11]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and is highly effective for quantifying the level of deuteration.

-

Molecular Ion Peak (M⁺): Each deuterium atom adds one mass unit to the molecular weight of the compound. For example, the molecular weight of vinyl bromide (C₂H₃Br) is approximately 107 g/mol (using ⁷⁹Br).[1] The molecular weight of vinyl-d₃ bromide (C₂D₃Br) is approximately 110 g/mol .[12]

-

Isotopic Distribution: By analyzing the isotopic distribution of the molecular ion peak, one can determine the percentage of non-deuterated, mono-deuterated, di-deuterated, etc., species in a sample.[6]

Synthesis of Deuterated Vinyl Bromide

The synthesis of specifically deuterated vinyl bromide isomers requires carefully chosen starting materials and reaction conditions. Several established methods exist in the literature.

General Synthetic Strategies

-

Addition of DBr to Acetylene: The addition of deuterium bromide across the triple bond of acetylene can yield deuterated vinyl bromide. However, controlling the regioselectivity and preventing further addition can be challenging.[8]

-

Elimination from Deuterated Dibromoethanes: A common and effective method involves the base-induced elimination of HBr or DBr from an appropriately deuterated 1,2-dibromoethane precursor.[8]

-

Dehalogenation of Deuterated Precursors: Reductive dehalogenation using reagents like zinc dust can be employed on more complex halogenated and deuterated starting materials.[8]

Experimental Protocol: Synthesis of Trideuterovinyl Bromide (Vinyl-d₃ Bromide)

This protocol is adapted from established literature procedures for the synthesis of deuterated olefins.[8] The method relies on the dehydrobromination of 1,2-dibromo-1,1,2,2-tetradeuteroethane.

Objective: To synthesize trideuterovinyl bromide via base-catalyzed elimination.

Materials:

-

1,2-dibromo-1,1,2,2-tetradeuteroethane (C₂D₄Br₂)

-

Potassium hydroxide (KOH)

-

Ethanol (or other suitable alcohol solvent)

-

Inert atmosphere (Nitrogen or Argon)

-

Distillation apparatus

Workflow Diagram:

Caption: Workflow for the synthesis of trideuterovinyl bromide.

Step-by-Step Procedure:

-

Setup: Assemble a round-bottom flask with a magnetic stirrer, a dropping funnel, and a condenser leading to a cold trap (e.g., cooled with dry ice/acetone). Ensure the system is under a positive pressure of an inert gas like nitrogen.

-

Reagent Preparation: Prepare a solution of potassium hydroxide in ethanol in the round-bottom flask and heat it to a gentle reflux (or a specified temperature, e.g., 40°C).[13]

-

Addition of Precursor: Add 1,2-dibromo-1,1,2,2-tetradeuteroethane dropwise from the dropping funnel into the stirring alcoholic KOH solution. The rate of addition should be controlled to maintain a steady reaction.

-

Reaction: The elimination reaction (dehydrobromination) occurs, producing deuterated vinyl bromide gas.

-

Product Collection: The volatile vinyl bromide product will pass through the condenser and be collected in the cold trap. The low boiling point of vinyl bromide (15.8 °C) facilitates its easy separation from the reaction mixture.[1]

-

Purification: The collected product can be further purified by redistillation if necessary.

Causality of Experimental Choices:

-

Base (KOH): A strong base is required to abstract a deuterium (or proton), initiating the E2 elimination pathway.

-

Alcoholic Solvent: Ethanol is a good solvent for both the organic precursor and the inorganic base, facilitating a homogeneous reaction.

-

Cold Trap: Essential for collecting the low-boiling-point product, preventing its loss to the atmosphere and ensuring a high recovery yield.

The Kinetic Isotope Effect (KIE) in Reactions

The primary utility of deuterated vinyl bromide in mechanistic studies is to probe the Kinetic Isotope Effect (KIE) . The KIE is the ratio of the rate constant of a reaction with the light isotopologue (kH) to the rate constant with the heavy isotopologue (kD).[14]

KIE = kH / kD

-

Primary KIE: A significant KIE (typically kH/kD > 2) is observed when the C-H (or C-D) bond is broken or formed in the rate-determining step of the reaction.[4] Because the C-D bond has a lower zero-point energy and is effectively stronger, more energy is required to break it, leading to a slower reaction rate.[2][3]

-

Secondary KIE: Smaller KIEs (kH/kD often between 0.7 and 1.5) can be observed when the deuterated bond is not broken but is located near the reaction center.[14] These effects arise from changes in hybridization or steric environment between the reactant and the transition state.

Application Example: Consider the addition of an electrophile to vinyl bromide. If a researcher wants to determine whether the removal of a vinylic proton is part of the rate-determining step in a subsequent reaction, they could compare the reaction rates of normal vinyl bromide and 1-bromo-2-deuteroethene. A significantly slower rate for the deuterated compound would provide strong evidence for a primary KIE, implicating C-H bond cleavage in the rate-limiting step.

Conclusion

Deuterated vinyl bromide is more than just an isotopically labeled molecule; it is a precision tool for modern chemical and pharmaceutical research. Its unique structural and spectroscopic characteristics, born from the simple substitution of hydrogen with deuterium, allow for the unambiguous confirmation of molecular structure and the quantification of isotopic incorporation. The synthesis of specific isotopologues is achievable through established organic chemistry protocols. Most importantly, the pronounced kinetic isotope effect associated with the C-D bond provides a powerful method for dissecting complex reaction mechanisms, offering insights that are fundamental to catalyst design, drug metabolism studies, and the broader advancement of chemical science.

References

-

Renaud, R. & Leitch, L. C. (1961). ORGANIC DEUTERIUM COMPOUNDS: XXIII. SYNTHESIS OF DEUTERATED OLEFINS. Canadian Journal of Chemistry, 39(2), 363-371. [Link]

- Google Patents. (2014).

-

Hayashi, M., Ikeda, C., & Inagusa, T. (1990). ChemInform Abstract: Microwave Spectrum, Structure, and Nuclear Quadrupole Coupling Constant Tensor of Vinyl Bromide and Iodide. ChemInform, 21(19). [Link]

-

Pan, R. & Raff, L. M. (1997). Intramolecular energy transfer rates for vinyl bromide and deuterium-substituted vinyl bromides from power spectrum line splittings. The Journal of Chemical Physics, 106(4), 1583-1593. [Link]

-

ResearchGate. (n.d.). ¹H-NMR of [C12VIm]Br in different deuterium solvents. [Link]

-

National Center for Biotechnology Information. (n.d.). Vinyl-d3 bromide. PubChem Compound Database. [Link]

-

Macmillan Group. (2014). Applications and Synthesis of Deuterium-Labeled Compounds. [Link]

-

AIP Publishing. (1997). Intramolecular energy transfer rates for vinyl bromide and deuterium-substituted vinyl bromides from power spectrum line splittings. The Journal of Chemical Physics. [Link]

-

ACS Publications. (2000). Synthesis of Deuterated Volatile Lipid Degradation Products To Be Used as Internal Standards in Isotope Dilution Assays. 2. Vinyl Ketones. Journal of Agricultural and Food Chemistry. [Link]

-

Dalal Institute. (n.d.). Isotope Effects. A Textbook of Organic Chemistry – Volume 1. [Link]

-

Enomoto, S. & Asahina, M. (1966). Infrared spectra of vinyl chloride and its deuterated derivatives. Journal of Molecular Spectroscopy, 19(1-4), 117-130. [Link]

-

National Institutes of Health. (2021). Ultrafast strong-field dissociation of vinyl bromide: An attosecond transient absorption spectroscopy and non-adiabatic molecular dynamics study. The Journal of Chemical Physics. [Link]

-

ResearchGate. (2021). Quantitative Analyses of Mixtures of 2-Deuterio-1-vinylcyclobutanes. [Link]

-

ACS Publications. (1998). Deuterium Isotope Effect in Vinyl Radical Combination/Disproportionation Reactions. The Journal of Physical Chemistry A. [Link]

-

Burrows, A. (2013). The effect of deuteration on an infrared spectrum. YouTube. [Link]

-

Wikipedia. (n.d.). Vinyl bromide. [Link]

-

Chemistry LibreTexts. (2021). Isotope Effects in Chemical Reactions. [Link]

-

Wikipedia. (n.d.). Kinetic isotope effect. [Link]

-

The Organic Chemistry Tutor. (2021). Isotope Effect. YouTube. [Link]

-

ResearchGate. (2014). Investigating surfaces by infrared spectroscopy combined with hydrogen- deuterium isotope exchange: H/D ATR FTIR. [Link]

-

University of Colorado Boulder. (n.d.). Infrared Spectroscopy. [Link]

-

Chemistry LibreTexts. (2022). The Use of Deuterium in ¹H NMR Spectroscopy. [Link]

-

NIST. (n.d.). Vinyl bromide. NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology. (n.d.). Vinyl bromide. NIST Chemistry WebBook. [Link]

-

Organic Chemistry Portal. (n.d.). Vinyl bromide synthesis by bromination or substitution. [Link]

-

Royal Society of Chemistry. (2020). Microwave spectroscopy of the vinylperoxy radical, CH2CHOO. Physical Chemistry Chemical Physics. [Link]

-

Chromservis. (n.d.). Deuterated - Solvents, Reagents & Accessories. [Link]

-

T3DB. (2014). Vinyl bromide (T3D1806). [Link]

Sources

- 1. Vinyl bromide - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. dalalinstitute.com [dalalinstitute.com]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. researchgate.net [researchgate.net]

- 7. sci-hub.ru [sci-hub.ru]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.washington.edu [chem.washington.edu]

- 11. youtube.com [youtube.com]

- 12. This compound | C2H3Br | CID 16213622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Page loading... [wap.guidechem.com]

- 14. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

Synthesis and characterization of high-purity Vinyl-d3 bromide

An In-Depth Technical Guide to the Synthesis and Characterization of High-Purity Vinyl-d3 Bromide

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of high-purity 1-bromo-1,2,2-trideuterioethene (this compound). Deuterium-labeled compounds are invaluable tools in pharmaceutical research and development, primarily for their ability to alter metabolic profiles through the kinetic isotope effect (KIE).[1][2] This guide is designed for researchers, medicinal chemists, and drug development professionals, offering detailed, field-proven protocols and the scientific rationale behind critical experimental choices. We present a robust synthetic route, rigorous purification methods, and a multi-technique approach to characterization to ensure the final product meets the high-purity standards required for advanced research applications, such as metabolic pathway studies and as internal standards in quantitative bioanalysis.[3][4]

Introduction: The Significance of Deuteration in Modern Drug Development

The strategic replacement of hydrogen with its stable, heavier isotope, deuterium, is a powerful technique in medicinal chemistry to enhance a drug's metabolic stability, improve its pharmacokinetic profile, and reduce the formation of toxic metabolites.[1][5] This "deuterium switch" leverages the KIE, as the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, slowing metabolic reactions where C-H bond cleavage is the rate-limiting step.[1]

This compound (C₂D₃Br) is a critical deuterated building block. The vinyl bromide moiety is present in various pharmaceutically relevant scaffolds, and its deuteration allows for precise investigation into metabolic pathways involving this functional group. Furthermore, its distinct mass makes it an ideal internal standard for mass spectrometry-based quantitative assays, ensuring accuracy and precision in pharmacokinetic and bioanalytical studies.[4] This guide provides the necessary framework for the reliable synthesis and rigorous characterization of this essential research compound.

Synthesis of this compound

The synthesis of high-purity this compound requires a strategic approach that ensures high levels of deuterium incorporation and minimizes isotopic scrambling. The selected method involves the base-induced dehydrobromination of 1,2-dibromo-1,1,2,2-tetradeuterioethane, a route noted for its efficiency and high isotopic fidelity.[6]

Rationale for Synthetic Route Selection

The chosen pathway begins with commercially available or readily synthesized tetradeuterated 1,2-dibromoethane. This precursor ensures that all potential proton sites on the final vinyl bromide molecule are already deuterated, leading to a high isotopic enrichment of the final product. The dehydrobromination reaction is a classic elimination reaction that is well-understood and reliably provides the desired alkene.

Experimental Workflow Overview

The overall process can be visualized as a three-stage workflow: synthesis of the target molecule, its subsequent purification, and finally, rigorous analytical characterization to confirm identity, purity, and isotopic enrichment.

Caption: Overall workflow for the synthesis, purification, and characterization of this compound.

Detailed Synthesis Protocol

Materials:

-

1,2-Dibromo-1,1,2,2-tetradeuterioethane (BrD₂C-CD₂Br)

-

Potassium hydroxide (KOH), pellets

-

Ethanol (200 proof)

-

Dry ice / Acetone bath

-

Nitrogen gas, inert atmosphere

Equipment:

-

Three-neck round-bottom flask (500 mL)

-

Vigreux column (30 cm)

-

Distillation head and condenser

-

Receiving flask, cooled in a dry ice/acetone bath

-

Magnetic stirrer and heating mantle

-

Schlenk line or equivalent for inert atmosphere operations

Procedure:

-

System Setup: Assemble the reaction apparatus consisting of the three-neck flask, Vigreux column, and distillation setup. Ensure all glassware is thoroughly dried. The receiving flask should be placed in a dry ice/acetone bath (-78 °C) to collect the volatile product. The entire system should be under a slight positive pressure of nitrogen.

-

Reagent Preparation: In the three-neck flask, prepare a solution of potassium hydroxide (60 g, 1.05 mol) in ethanol (400 mL).[7] Begin stirring the solution and gently heat it to 40 °C.

-

Reaction: Slowly add 1,2-dibromo-1,1,2,2-tetradeuterioethane (0.80 mol) dropwise to the warm, stirring ethanolic KOH solution over a period of approximately 1 hour.

-

Product Collection: this compound is a gas at room temperature (boiling point ~16 °C).[8] As it forms, it will distill from the reaction mixture, travel through the Vigreux column, and condense in the cryogenically cooled receiving flask. Maintain the reaction temperature to ensure a steady distillation.

-

Completion and Storage: Once the addition is complete, continue heating for a short period to ensure the reaction goes to completion. The collected liquid in the receiving flask is the crude this compound. It should be kept cold and sealed to prevent evaporation. Due to its high flammability and potential for polymerization, it is often stabilized with a small amount of an inhibitor like phenol for storage.[9]

Purification of this compound

Achieving high chemical purity is paramount. The primary purification method for a low-boiling compound like vinyl bromide is fractional distillation. This process separates the desired product from less volatile starting materials and higher-boiling impurities.

Protocol for Fractional Distillation

-

Transfer the crude this compound to a clean, dry distillation flask equipped with a fractional distillation column (e.g., Vigreux or packed column).

-

Slowly warm the flask in a controlled temperature bath.

-

Carefully collect the fraction that distills at the known boiling point of vinyl bromide (15-16 °C).[9] The collection flask must be cooled in a dry ice/acetone bath to ensure efficient condensation.

-

Discard the initial (forerun) and final (pot residue) fractions to maximize the purity of the collected product.

-

The final product should be a clear, colorless liquid when cooled.[9]

Characterization and Quality Control

A multi-technique approach is essential for the unambiguous confirmation of the structure, isotopic enrichment, and chemical purity of the synthesized this compound.

Caption: Relationship between analytical techniques and the data obtained for product validation.

Physical and Chemical Properties

The physical properties of this compound are expected to be very similar to its non-deuterated analog, with a slight increase in molecular weight and density.

| Property | Vinyl Bromide (C₂H₃Br) | This compound (C₂D₃Br) | Reference |

| Molecular Formula | C₂H₃Br | C₂D₃Br | [10] |

| Molecular Weight | ~106.95 g/mol | ~109.97 g/mol | [10][11] |

| Boiling Point | 15.8 °C | Expected to be very similar | [12] |

| Melting Point | -137.8 °C | Expected to be very similar | [12] |

| Appearance | Colorless gas or liquid | Colorless gas or liquid | [12] |

| CAS Number | 593-60-2 | 4666-78-8 | [10][11] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The most definitive test for successful deuteration. A high-purity sample of this compound should show a complete absence of signals in the vinyl region (~5.5-6.5 ppm), where the protons of standard vinyl bromide appear.[13] Any residual signals in this region would indicate incomplete deuteration.

-

²H (Deuterium) NMR: A deuterium NMR spectrum should show signals corresponding to the chemical shifts of the vinyl positions, confirming the location of the deuterium atoms.

-

¹³C NMR: The ¹³C NMR spectrum will show two signals for the sp² carbons. The key difference from standard vinyl bromide will be the splitting pattern. Instead of large one-bond C-H couplings, the signals will appear as triplets due to coupling with deuterium (I=1), with a significantly smaller coupling constant (J_C-D).

Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight and assessing the level of isotopic enrichment.

-

Electron Ionization (EI-MS): The mass spectrum of this compound will exhibit a molecular ion cluster corresponding to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br). The peaks are expected at m/z 109 (C₂D₃⁷⁹Br)⁺ and 111 (C₂D₃⁸¹Br)⁺, which is 3 mass units higher than non-deuterated vinyl bromide (m/z 106 and 108).[10]

-

Isotopic Purity: The relative intensities of peaks at m/z 109/111 versus any residual peaks at 106/108 (or intermediate masses for partially deuterated species) allow for the direct calculation of isotopic enrichment. High-purity material should exhibit >98% deuterium incorporation.

Chromatographic Purity Assessment

Gas Chromatography (GC): GC is the standard method for determining the chemical purity of volatile compounds.

-

Method: A sample is injected into a GC equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS). A non-polar capillary column is typically used.

-

Analysis: The resulting chromatogram should show a single major peak corresponding to this compound. The peak area percentage is used to calculate the chemical purity, which should be ≥99% for high-purity grade material. Any minor peaks would represent impurities such as residual starting material, solvent, or byproducts.

Safety and Handling

Vinyl bromide is an extremely flammable gas and is classified as a substance that may cause cancer.[11] All manipulations should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves, is mandatory. The compound should be stored as a liquefied gas under pressure in a cool, well-ventilated area, away from ignition sources.[11][12]

Conclusion

This guide outlines a reliable and verifiable pathway for the synthesis and characterization of high-purity this compound. By employing the dehydrobromination of tetradeuterated 1,2-dibromoethane, followed by rigorous purification and a comprehensive analytical strategy combining NMR, MS, and GC, researchers can confidently produce this critical deuterated building block. The successful execution of these protocols will yield material suitable for the most demanding applications in pharmaceutical R&D, from mechanistic studies to serving as a precise internal standard in regulated bioanalysis.

References

-

Pharmaffiliates. (2025, May 20). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Retrieved from [Link][4]

-

Clearsynth Discovery. (2024, September 25). Advantages of Deuterated Compounds. Retrieved from [Link][5]

-

Gant, T. G. (2011). Deuterium in Drug Discovery and Development. Annual Reports in Medicinal Chemistry, 46, 403-417. Retrieved from [Link][2]

-

Maccoll, A., & Thomas, P. J. (1960). ORGANIC DEUTERIUM COMPOUNDS: XXIII. SYNTHESIS OF DEUTERATED OLEFINS. Canadian Journal of Chemistry, 38(11), 2217-2225. Retrieved from [Link][6]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link][11]

-

Seyferth, D., & Weiner, M. A. (1961). Di-n-butyldivinyltin. Organic Syntheses, 41, 30. Retrieved from [Link][14]

-

T3DB. (2009, June 22). Vinyl bromide (T3D1806). The Toxin and Toxin Target Database. Retrieved from [Link]

-

NIST. (n.d.). Vinyl bromide. NIST Chemistry WebBook. Retrieved from [Link][10]

-

Cheméo. (n.d.). Chemical Properties of Vinyl bromide (CAS 593-60-2). Retrieved from [Link][8][9]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. clearsynthdiscovery.com [clearsynthdiscovery.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Page loading... [guidechem.com]

- 8. guidechem.com [guidechem.com]

- 9. grokipedia.com [grokipedia.com]

- 10. Vinyl bromide [webbook.nist.gov]

- 11. This compound | C2H3Br | CID 16213622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Vinyl bromide - Wikipedia [en.wikipedia.org]

- 13. Vinyl bromide(593-60-2) 1H NMR [m.chemicalbook.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Characterization of Vinyl-d3 Bromide: A Technical Guide

This technical guide provides a comprehensive overview of the key spectroscopic data for Vinyl-d3 bromide (1-bromo-1,2,2-trideuterioethene), a deuterated isotopologue of the industrially significant monomer, vinyl bromide. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize deuterated compounds for mechanistic studies, as internal standards, or to modulate metabolic pathways. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, underpinned by established principles of isotopic effects on spectroscopic behavior.

Molecular Structure and Isotopic Labeling

This compound possesses the chemical structure depicted below, with deuterium atoms replacing the three hydrogen atoms of the vinyl group. This specific labeling pattern significantly influences its spectroscopic signatures compared to its non-deuterated counterpart.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The introduction of deuterium profoundly alters the NMR spectra. As deuterium has a nuclear spin of 1, it is not observed in ¹H NMR spectroscopy under standard conditions. Furthermore, its presence influences the chemical shifts and coupling patterns of neighboring nuclei in ¹³C NMR.

Predicted ¹H NMR Spectrum

Due to the complete deuteration of the vinyl group, a standard ¹H NMR spectrum of pure this compound is expected to show no signals . This characteristic makes it an excellent non-protonated solvent or a clean building block in proton-sensitive chemical syntheses. The absence of proton signals is a key indicator of successful and complete deuteration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound will display signals for the two carbon atoms of the ethene backbone. The chemical shifts will be slightly upfield compared to non-deuterated vinyl bromide due to the isotopic effect of deuterium. Furthermore, the signals will exhibit splitting due to one-bond and two-bond carbon-deuterium (¹³C-¹D) coupling.

Table 1: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (J) Hz |

| C1 (-CDBr) | ~115.0 | Triplet | J(C-D) ≈ 25-30 |

| C2 (-CD₂) | ~125.8 | Quintet | J(C-D) ≈ 25-30 |

Causality Behind Experimental Choices: The prediction is based on the known ¹³C NMR data for vinyl bromide and established principles of deuterium isotope effects on ¹³C chemical shifts and coupling constants. The upfield shift is a general observation for deuterium substitution. The multiplicity arises from the coupling of the ¹³C nucleus with the spin-1 deuterium nucleus (n=1 for C1, n=2 for C2), following the 2nI+1 rule where I=1.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying functional groups and probing bond vibrations. The substitution of hydrogen with the heavier deuterium isotope results in a predictable shift of vibrational frequencies to lower wavenumbers. This shift can be approximated using the reduced mass equation for a diatomic oscillator.

Table 2: Predicted vs. Experimental IR Frequencies for Vinyl Bromide and this compound

| Vibrational Mode | Vinyl Bromide (Experimental) (cm⁻¹) | This compound (Predicted) (cm⁻¹) |

| =C-H Stretch | 3080-3040 | - |

| =C-D Stretch | - | ~2250-2200 |

| C=C Stretch | ~1600 | ~1550 |

| C-H Bend (out-of-plane) | ~940, ~890 | - |

| C-D Bend (out-of-plane) | - | ~700-650 |

| C-Br Stretch | ~690 | ~680 |

Expertise & Experience: The predicted C-D stretching frequency is estimated by the theoretical reduction factor of approximately 1/√2 compared to the C-H stretching frequency. The C=C stretch is also slightly shifted to a lower wavenumber due to the increased mass of the substituents. The C-D bending vibrations are similarly predicted to appear at lower frequencies than their C-H counterparts.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular weight is increased by three mass units compared to vinyl bromide due to the three deuterium atoms.

Predicted Molecular Ion Peaks

The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio).

Table 3: Predicted Molecular Ion Peaks for this compound

| Ion | m/z (calculated) | Relative Abundance |

| [C₂D₃⁷⁹Br]⁺ | 110.96 | ~100% |

| [C₂D₃⁸¹Br]⁺ | 112.96 | ~98% |

Trustworthiness: The predicted m/z values are based on the exact masses of the isotopes. The isotopic distribution of bromine is a well-established and reliable feature in mass spectrometry.

Predicted Fragmentation Pattern

The fragmentation of this compound under electron ionization is expected to be similar to that of vinyl bromide, but with mass shifts corresponding to the deuterated fragments. The primary fragmentation pathways likely involve the loss of the bromine atom and the ethenyl group. Due to the stronger C-D bond compared to the C-H bond, fragments retaining the deuterium atoms may be more abundant than their corresponding fragments in the non-deuterated analogue.

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocols

The acquisition of high-quality spectroscopic data requires adherence to standardized experimental protocols.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength.

-

Parameters: Standard ¹H acquisition parameters. An absence of signals is expected.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Parameters: Proton-decoupled ¹³C experiment. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

IR Spectroscopy

-

Sample Preparation: As Vinyl bromide is a gas at room temperature, the spectrum is best obtained using a gas cell. Alternatively, a solution in a non-polar solvent (e.g., CCl₄) can be used with an appropriate liquid cell.

-

Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters: Typically, 16-32 scans at a resolution of 4 cm⁻¹. A background spectrum of the empty cell or the solvent should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry

-

Sample Introduction: Introduce the gaseous sample directly into the ion source via a gas inlet system or inject a dilute solution for techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

-

Ionization: Electron Ionization (EI) at 70 eV is standard for creating fragment ions and a library-searchable spectrum.

-

Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

References

Navigating the Isotopic Landscape: A Technical Guide to Research-Grade Vinyl-d3 Bromide for Advanced Scientific Applications

Abstract

This technical guide provides an in-depth overview of research-grade Vinyl-d3 bromide (bromo[D3]ethene), a critical deuterated building block for researchers, scientists, and drug development professionals. We delve into the commercial supplier landscape, stringent quality control methodologies, and key applications, including its use as an internal standard in mass spectrometry and in mechanistic studies involving kinetic isotope effects. This document offers field-proven insights and detailed protocols to ensure the effective and safe utilization of this versatile reagent.

Introduction: The Significance of Deuterated Vinyl Bromide in Research

Vinyl bromide (CH₂=CHBr), a reactive and versatile monomer, serves as a cornerstone in the synthesis of a wide array of organic molecules and polymers. Its deuterated analogue, this compound (CD₂=CDBr), offers a powerful tool for discerning complex chemical and biological processes. The substitution of protium (¹H) with deuterium (²H) introduces a stable, non-radioactive isotopic label that minimally perturbs the chemical properties of the molecule while significantly altering its mass and nuclear magnetic resonance (NMR) signature. This unique characteristic is invaluable in drug metabolism and pharmacokinetic (DMPK) studies, reaction mechanism elucidation, and as a tracer in complex biological systems. This guide aims to equip researchers with the necessary technical knowledge to confidently source, qualify, and implement this compound in their experimental workflows.

Commercial Sourcing of Research-Grade this compound

The procurement of high-quality, research-grade this compound is paramount for the integrity and reproducibility of experimental results. Several reputable suppliers specialize in the synthesis and distribution of isotopically labeled compounds.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Typical Isotopic Purity (atom % D) | Typical Chemical Purity (%) | Stabilizer |

| Sigma-Aldrich (Merck) | ≥98 | ≥99 (CP) | Hydroquinone |

| C/D/N Isotopes Inc. | 99 | Not specified, re-analysis recommended after 3 years | Hydroquinone |

| Cambridge Isotope Laboratories, Inc. (CIL) | 98 | 98 | Hydroquinone |

| Eurisotop (a subsidiary of CIL) | 98 | 98 | Hydroquinone |

It is imperative for researchers to scrutinize the Certificate of Analysis (CoA) provided by the supplier for each batch. The CoA will detail the specific isotopic enrichment, chemical purity as determined by analytical techniques such as Gas Chromatography (GC), and the concentration of the stabilizer.

Quality Control and Analysis: Ensuring Isotopic and Chemical Fidelity

The utility of this compound is directly contingent on its isotopic and chemical purity. Rigorous quality control is therefore a critical first step upon receipt of the material. The following protocols outline standard methodologies for verifying the key quality attributes of this compound.

Isotopic Purity and Enrichment Determination by Quantitative ¹H NMR (qNMR)

Quantitative ¹H NMR spectroscopy is a powerful, non-destructive technique for determining the isotopic purity of this compound. By comparing the integral of the residual proton signals to that of a certified internal standard, the degree of deuteration can be accurately quantified.[1]

Experimental Protocol: qNMR for Isotopic Purity

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of a certified qNMR standard (e.g., maleic anhydride, dimethyl sulfone) into a clean, dry NMR tube.

-

Record the exact mass to four decimal places.

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) to the NMR tube.

-

Carefully introduce a known quantity of this compound gas into the sealed NMR tube. This can be achieved by bubbling the gas through the solvent or by using a gas-tight syringe. The amount introduced should be sufficient to observe clear signals but avoid pressure build-up.

-

Gently agitate the tube to ensure complete dissolution.

-

-

NMR Data Acquisition:

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) with a 30° pulse angle is recommended to ensure full relaxation between scans.

-

Relaxation Delay (d1): Set to at least 5 times the longest T₁ of both the analyte and the internal standard (typically 30-60 seconds for accurate quantification).

-

Number of Scans (ns): Acquire a sufficient number of scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest.[2]

-

Spectral Width (sw): Ensure the spectral width encompasses all signals from the analyte and the internal standard.

-

-

Data Processing and Analysis:

-

Apply an exponential multiplication (line broadening) of 0.3 Hz to improve S/N.

-

Carefully phase the spectrum and perform a baseline correction across the entire spectral region.

-

Integrate the well-resolved signal of the internal standard and the residual proton signals of this compound.

-

Calculate the isotopic purity using the following formula:

-

Isotopic Purity (atom % D) = [1 - (Integral of residual ¹H signals / (Integral of standard signal / Number of protons in standard))] x 100

-

-

Sources

Preliminary Investigation of Vinyl-d3 Bromide Reactivity

An In-Depth Technical Guide:

Introduction

Vinyl-d3 bromide (bromo-1,2,2-trideuterioethene) is a deuterated isotopologue of vinyl bromide, an organobromine compound with significant utility in organic synthesis.[1][2] Its structure, where all three hydrogen atoms are replaced by deuterium, makes it an invaluable tool for mechanistic studies, particularly in reactions where the cleavage of a C-H bond at the vinyl position is a rate-determining step. Understanding its reactivity is crucial for researchers in drug development and materials science who leverage kinetic isotope effects (KIE) to probe reaction mechanisms or to create novel, metabolically stabilized molecules.

This guide provides a comprehensive overview of the core reactivity principles of this compound, focusing on its participation in key synthetic transformations. We will explore the causality behind experimental choices, provide validated protocols for its use, and detail the analytical methods required for characterization.

Physicochemical Properties

The substitution of protium with deuterium results in a slight increase in molecular weight and density, while other physical properties remain largely similar to the non-deuterated analogue.

| Property | Vinyl Bromide (H) | This compound (D) | Source(s) |

| Molecular Formula | C₂H₃Br | C₂D₃Br | [1][2] |

| Molecular Weight | 106.95 g/mol | 109.97 g/mol | [2][3] |

| Boiling Point | 16 °C | 16 °C / 750 mmHg | |

| Melting Point | -139 °C | -139 °C | |

| Density | 1.517 g/mL at 20°C | 1.56 g/mL at 25 °C | |

| CAS Number | 593-60-2 | 4666-78-8 | [2][3] |

Part 1: Core Reactivity and the Kinetic Isotope Effect (KIE)

The reactivity of this compound is dominated by two features: the carbon-carbon double bond and the carbon-bromine bond. The C-Br bond is susceptible to oxidative addition by transition metal catalysts, forming the basis for a wide array of cross-coupling reactions. The π-system of the double bond can undergo electrophilic addition.

The primary reason for employing this compound is to investigate the Kinetic Isotope Effect (KIE) . The C-D bond has a lower zero-point energy and is therefore stronger than a C-H bond. Consequently, a reaction step involving the cleavage of a C-D bond will have a higher activation energy and proceed more slowly than the cleavage of a corresponding C-H bond. This difference in reaction rates (kH/kD) can provide powerful evidence for the involvement of C-H bond breaking in the rate-determining step of a reaction mechanism.

Part 2: Key Reaction Classes

This compound is a versatile substrate for numerous transformations. Its most significant applications lie in palladium-catalyzed cross-coupling reactions, which form the cornerstone of modern synthetic chemistry for constructing carbon-carbon bonds.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are fundamental to synthesizing complex organic molecules like pharmaceuticals and polymers. They generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. Vinyl halides are common and effective coupling partners in these transformations.[4][5][6]

A. The Suzuki-Miyaura Reaction

The Suzuki reaction couples an organoboron reagent (like a boronic acid or ester) with an organohalide.[7][8] It is widely favored due to the low toxicity of boron reagents and the ease of byproduct removal.[9] The reaction typically requires a palladium catalyst, a phosphine ligand, and a base.[10]

-

Mechanistic Insight with Deuterium: In the context of this compound, a KIE is generally not expected in the main catalytic cycle, as the C-D bonds are not broken during oxidative addition, transmetalation, or reductive elimination. However, a KIE could be observed if side reactions like β-hydride elimination (in this case, β-deuteride elimination) were to become competitive. The higher activation energy for C-D bond scission would suppress such side pathways, potentially leading to higher yields or different product distributions compared to the non-deuterated analogue.

B. The Stille Reaction

The Stille reaction involves the coupling of an organotin reagent (organostannane) with an organohalide.[4][11][12] A key advantage of the Stille coupling is its excellent tolerance for a wide variety of functional groups, often proceeding under mild, base-free conditions.[9][11] However, the high toxicity of organotin compounds is a significant drawback.[9]

-

Mechanistic Insight with Deuterium: Similar to the Suzuki reaction, the primary catalytic cycle does not involve the cleavage of the vinyl C-D bonds. The stereochemistry of the double bond is typically retained throughout the reaction.[4] Using this compound allows for precise tracking of the deuterated vinyl moiety in the final product, confirming the integrity of the coupling process.

C. The Heck Reaction

The Heck reaction is a palladium-catalyzed coupling of an unsaturated halide (like vinyl bromide) with an alkene in the presence of a base to form a substituted alkene.[5][6] It is a powerful method for creating C-C bonds and synthesizing dienes.[5] The reaction tolerates a wide array of functional groups.[13]

-

Mechanistic Insight with Deuterium: The Heck reaction mechanism involves a β-hydride elimination step to regenerate the palladium catalyst. When using a deuterated substrate, this would be a β-deuteride elimination. If this step is rate-determining, a significant primary KIE would be observed, slowing down the reaction. This makes this compound an excellent probe for studying the finer mechanistic details of the Heck reaction.

Grignard Reaction

Vinyl bromide reacts with magnesium metal to form the corresponding Grignard reagent, vinylmagnesium bromide.[1][14] This reagent is a potent nucleophile and a versatile building block for introducing a vinyl group, for example, by reacting it with carbonyl compounds to form allylic alcohols.[14][15][16]

-

Mechanistic Insight with Deuterium: The formation of the Grignard reagent, (D₂C=CD)MgBr, proceeds without cleavage of the C-D bonds. The resulting deuterated Grignard reagent can then be used in subsequent reactions. This provides a straightforward method to introduce a trideuterated vinyl group into a target molecule. The stability and reactivity of the deuterated Grignard reagent are expected to be very similar to its protium counterpart, although rearrangements can occur in strained systems.[17]

Electrophilic Addition

The double bond in vinyl bromide can undergo electrophilic addition. For instance, the addition of HBr to vinyl bromide yields the geminal dibromide (CH₃-CHBr₂) as the major product.[18] This regioselectivity is governed by the stability of the intermediate carbocation, where the existing bromine atom can stabilize an adjacent positive charge through its lone pairs (+M effect).[18]

-

Mechanistic Insight with Deuterium: Reacting this compound with HBr would lead to D₂C(H)-CDBr₂. This reaction allows for the specific introduction of both deuterium and protium atoms at defined positions, creating a stereochemically rich product whose formation can be tracked precisely using NMR and mass spectrometry.

Part 3: Experimental Protocols & Workflows

Reproducibility is paramount in scientific research. The following protocols are provided as validated starting points for the investigation of this compound reactivity.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is adapted from established methodologies for vinyl bromide coupling.[9][10][19]

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Phenylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

-

XPhos (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

-

Anhydrous, degassed 1,4-dioxane (5 mL)

-

Degassed water (0.5 mL)

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add phenylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

-

Evacuate and backfill the flask with argon three times.

-

Add the degassed 1,4-dioxane and water via syringe.

-

Add this compound (as a solution in dioxane or condensed directly into the cooled flask).

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield phenyl-d3-ethene.

Protocol 2: Formation and Use of Vinyl-d3-magnesium Bromide

This protocol is based on standard Grignard reagent formation procedures.[14][20]

Materials:

-

Magnesium turnings (1.2 g. atoms, 1.2 equiv)

-

This compound (1.0 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Ketone/aldehyde substrate (e.g., cyclohexanone, 0.9 equiv)

Procedure: Part A: Grignard Reagent Formation

-

Place magnesium turnings in a three-necked, flame-dried flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, all under an argon atmosphere.

-

Add enough anhydrous THF to cover the magnesium.

-

Add a small amount of this compound to initiate the reaction (a crystal of iodine or 1,2-dibromoethane may be used if needed).

-

Once the reaction starts (indicated by bubbling/cloudiness), add the remaining this compound dissolved in THF dropwise at a rate that maintains a gentle reflux.[20]

-

After the addition is complete, reflux the solution for an additional 30 minutes to ensure complete formation. The resulting grey/black solution is the Grignard reagent.

Part B: Reaction with an Electrophile

-

Cool the Grignard solution to 0 °C in an ice bath.

-

Add a solution of the electrophile (e.g., cyclohexanone) in anhydrous THF dropwise with stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Cool the reaction to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride.[20]

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography to yield the deuterated allylic alcohol.

Part 4: Analytical Characterization

Confirming the incorporation and location of deuterium is critical. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is the gold standard for this analysis.[21]

NMR Spectroscopy

NMR is the most powerful tool for determining the exact location of deuterium atoms.[21]

-

¹H NMR (Proton NMR): In a successfully deuterated compound like this compound, the corresponding signals in the proton spectrum will be absent or significantly diminished.[22] This provides direct evidence of H-to-D substitution. The use of deuterated solvents is standard in ¹H NMR to minimize solvent interference.[23][24][25]

-

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A deuterated compound will show a distinct peak in the ²H NMR spectrum at a chemical shift similar to its proton analogue, confirming the presence of deuterium.[22]

-

¹³C NMR: Carbon atoms bonded to deuterium will show a characteristic multiplet splitting pattern due to C-D coupling and will experience a slight upfield shift (isotopic shift) compared to carbons bonded to hydrogen.

Mass Spectrometry (MS)

MS is essential for confirming the overall level of deuterium incorporation by measuring the mass-to-charge ratio (m/z) of the molecule.[26][27]

-

Isotopic Distribution: A compound like this compound will have a molecular ion peak (M+) that is 3 mass units higher than its non-deuterated counterpart.

-

Fragmentation Analysis: In techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the fragmentation pattern can provide additional structural information.[21] By comparing the fragments of the deuterated and non-deuterated compounds, one can deduce the location of the deuterium labels.

-

Hydrogen-Deuterium Exchange MS (HDX-MS): While typically used for proteins, the principles of HDX-MS can be applied to study the lability of protons in small molecules by exposing them to a D₂O source and monitoring the mass increase over time.[26][27][28][29]

Part 5: Safety Considerations

Vinyl bromide is a hazardous substance and must be handled with appropriate precautions. This compound should be treated with the same level of caution.

-

Hazards: It is an extremely flammable gas or liquefied gas that may explode if heated.[2][30][31][32] It is classified as a carcinogen (Category 1B), suspected of causing cancer.[2][30][31][33]

-

Handling:

-

Work only in a well-ventilated fume hood.[14]

-

Use personal protective equipment (PPE), including safety goggles, flame-retardant clothing, and appropriate gloves.[14][33][34]

-

Keep away from heat, sparks, open flames, and other ignition sources.[30][33][35] Use non-sparking tools.[14][30]

-

The substance may polymerize under the influence of heat and light; it is often shipped with a stabilizer like hydroquinone.[3][30]

-

-

Storage: Store in a well-ventilated, cool place, protected from sunlight.[30][33] Store locked up.[33]

Conclusion

This compound is a powerful probe for synthetic and mechanistic organic chemistry. Its reactivity mirrors that of its non-deuterated analogue in fundamental transformations such as palladium-catalyzed cross-coupling and Grignard reactions. However, its true value lies in the ability to exploit the kinetic isotope effect, offering profound insights into reaction mechanisms, particularly those involving the cleavage of a vinylic C-H bond. By using the protocols and analytical techniques outlined in this guide, researchers can confidently employ this compound to validate mechanistic hypotheses, trace reaction pathways, and synthesize novel isotopically labeled compounds for advanced applications.

References

- Berthiol, F., Doucet, H., & Santelli, M. (n.d.). Heck Reaction of Vinyl Bromides with Alkenes in the Presence of a Tetraphosphine/Palladium Catalyst. Synlett.

- ChemicalBook. (2025). Vinyl bromide - Safety Data Sheet.

- ACS Publications. (2021). Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. The Journal of Organic Chemistry.

- Unknown. (n.d.). Vinyl Bromide - Material Safety Data Sheet (MSDS).

- Wikipedia. (n.d.). Deuterium NMR.

- Kabalka, G. W., Sastry, K. A. R., Knapp, F. F., & Srivastava, P. C. (n.d.). Synthesis of Vinyl Bromides Via Reaction of Vinyl Boronic Acids with Sodium Bromide. Synthetic Communications, 13(12).

- BenchChem. (2025). Protocol for Using Deuterated Compounds in NMR Spectroscopy: Application Notes for Researchers.

- Willis, M. C., Chauhan, J., & Whittingham, W. G. (2005). A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions. Organic Chemistry Portal.

- Wikipedia. (n.d.). Vinyl bromide.

- PubChem - NIH. (n.d.). This compound.

- BenchChem. (2025). A Head-to-Head Battle: Suzuki vs. Stille Reactions for Vinyl Bromide Coupling.

- ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.

- ACS Publications. (2021). Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. The Journal of Organic Chemistry.

- Central Welding Supply. (2024). Safety Data Sheet: Vinyl Bromide.

- BenchChem. (2025). Application Notes and Protocols for Grignard Reaction with Vinylmagnesium Bromide.

- Organic Syntheses. (n.d.). vinyl bromide.

- Sigma-Aldrich. (n.d.). This compound.

- Organic Chemistry Portal. (n.d.). Heck Reaction.

- Linde Gas GmbH. (2017). SAFETY DATA SHEET Vinylbromide.

- Myers, A. (n.d.). The Stille Reaction. Chem 115.

- Tokyo Chemical Industry UK Ltd. (n.d.). Deuterated Compounds for NMR.

- Chemistry Stack Exchange. (2015). Addition of HBr to Vinyl bromide.

- Apollo Scientific. (2022). Vinyl bromide Safety Data Sheet.

- OpenOChem Learn. (n.d.). Stille Coupling.

- Books. (n.d.). Recent Advances/Contributions in the Suzuki–Miyaura Reaction.

- ResearchGate. (2025). Heck Reaction of Vinyl Bromides with Alkenes in the Presence of a Tetraphosphine/Palladium Catalyst.

- Ledovskaya, M. S., et al. (2020). Direct Synthesis of Deuterium-Labeled O-, S-, N-Vinyl Derivatives from Calcium Carbide. Molecules.

- Wikipedia. (n.d.). Stille reaction.

- Wikipedia. (n.d.). Hydrogen–deuterium exchange.

- ResearchGate. (n.d.). Coupling reaction of vinyl bromide with phenylboronic acid.

- Study Mind. (n.d.). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry).

- ChemScene. (n.d.). Deuterated Compounds for NMR.

- Macmillan Group. (2014). Applications and Synthesis of Deuterium-Labeled Compounds.

- Chemistry Stack Exchange. (2018). Rearrangement of Grignard reagent formed from exocycloproyl vinyl bromide.

- Chemistry LibreTexts. (2023). Stille Coupling.

- Wikipedia. (n.d.). Suzuki reaction.

- Myers Research Group, A. G. (n.d.). The Suzuki Reaction.

- Cambridge Isotope Laboratories. (n.d.). Vinyl bromide (D₃, 98%) inhibited with hydroquinone.

- PubMed. (n.d.). Regioselectivity in the addition of vinylmagnesium bromide to heteroarylic ketones: C- versus O-alkylation.

- BioPharm International. (n.d.). Performing Hydrogen/Deuterium Exchange with Mass Spectrometry.

- Guidechem. (n.d.). This compound 4666-78-8 wiki.

- ChemicalBook. (2025). This compound | 4666-78-8.

- ACS Publications. (2025). Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. Analytical Chemistry.

- Google Patents. (2014). Methods for the synthesis of deuterated vinyl pyridine monomers.

- Spectroscopy Online. (2013). Hydrogen–Deuterium Exchange Mass Spectrometry.

- ResearchGate. (n.d.). Attempts at Grignard reactions of ketones 22 with vinylmagnesium bromide.

- PubMed. (n.d.). Synthesis of deuterated volatile lipid degradation products to be used as internal standards in isotope dilution assays. 2. Vinyl ketones.

- ACS Publications. (n.d.). Synthesis of Deuterated Volatile Lipid Degradation Products To Be Used as Internal Standards in Isotope Dilution Assays. 2. Vinyl Ketones. Journal of Agricultural and Food Chemistry.

Sources

- 1. Vinyl bromide - Wikipedia [en.wikipedia.org]

- 2. This compound | C2H3Br | CID 16213622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. isotope.com [isotope.com]

- 4. Stille reaction - Wikipedia [en.wikipedia.org]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. Heck Reaction [organic-chemistry.org]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. books.rsc.org [books.rsc.org]

- 11. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Regioselectivity in the addition of vinylmagnesium bromide to heteroarylic ketones: C- versus O-alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 19. researchgate.net [researchgate.net]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. resolvemass.ca [resolvemass.ca]

- 22. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. studymind.co.uk [studymind.co.uk]

- 25. testing.chemscene.com [testing.chemscene.com]

- 26. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]

- 27. spectroscopyonline.com [spectroscopyonline.com]

- 28. biopharminternational.com [biopharminternational.com]

- 29. pubs.acs.org [pubs.acs.org]

- 30. chemicalbook.com [chemicalbook.com]

- 31. produkte.linde-gas.at [produkte.linde-gas.at]

- 32. guidechem.com [guidechem.com]

- 33. static1.squarespace.com [static1.squarespace.com]

- 34. chemicalbull.com [chemicalbull.com]

- 35. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Isotopic Edge: An In-depth Technical Guide to Deuterated Small Molecules in Materials Science

Foreword: Beyond the Hydrogen Bond – A New Frontier in Material Performance

For decades, the subtle art of molecular engineering in materials science has predominantly focused on the architectural arrangement of atoms and the manipulation of functional groups. However, a more nuanced and powerful tool lies within the very nucleus of the most abundant element in organic materials: hydrogen. The strategic substitution of hydrogen with its heavier, stable isotope, deuterium, is not merely an academic curiosity but a field-proven strategy for enhancing the performance and longevity of advanced materials. This guide serves as a comprehensive technical exploration for researchers, scientists, and drug development professionals venturing into the application of deuterated small molecules. We will delve into the fundamental principles of the deuterium kinetic isotope effect and translate this theory into practical applications, complete with detailed experimental protocols and data-driven insights. Our narrative is built on a foundation of scientific integrity, aiming to equip you with the expertise to confidently integrate deuteration into your materials science workflows.

The Core Principle: Understanding the Deuterium Kinetic Isotope Effect (KIE)

The cornerstone of deuteration's impact lies in the Kinetic Isotope Effect (KIE), a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced by one of its isotopes.[1] Due to the presence of an additional neutron, a deuterium atom is approximately twice as heavy as a protium (¹H) atom. This mass difference leads to a lower vibrational frequency and a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.

The practical ramification of this stronger bond is a higher activation energy required to cleave it. Consequently, reactions where C-H bond breaking is the rate-determining step will proceed more slowly when hydrogen is substituted with deuterium. This seemingly simple principle has profound implications for the stability and degradation pathways of organic materials.

Caption: The Deuterium Kinetic Isotope Effect on Bond Scission.

Applications in Organic Electronics: A Paradigm Shift in Device Longevity and Performance

The inherent vulnerability of C-H bonds to cleavage under thermal and electrical stress is a primary degradation pathway in many organic electronic devices. Deuteration offers a direct and effective strategy to mitigate this degradation, leading to significant improvements in device lifetime and stability.

Organic Light-Emitting Diodes (OLEDs): Illuminating a Path to Enhanced Durability

In OLEDs, the operational lifetime is often limited by the degradation of the organic materials in the emissive and charge-transporting layers.[2] Exciton-induced bond cleavage is a major contributor to this degradation. By strategically replacing C-H bonds with stronger C-D bonds in the host and emitter molecules, the rate of these detrimental reactions can be significantly reduced.[1][3]

Quantitative Impact of Deuteration on OLED Performance:

| Parameter | Non-Deuterated (Protium) Device | Deuterated Device | Improvement Factor | Reference |

| LT50 (Lifetime to 50% initial luminance) | Standard | Up to 4x longer | 4x | [3] |

| LT90 (Lifetime to 90% initial luminance) | Standard | Up to 8x longer | 8x | [4] |

| Power Conversion Efficiency | Baseline | Higher | - | [3] |

Studies have consistently demonstrated that OLEDs incorporating deuterated materials exhibit significantly longer operational lifetimes, with some reports showing up to an eight-fold increase in the time it takes for the device's luminance to decrease to 90% of its initial value (T90).[4] This enhancement is attributed to the increased resistance of C-D bonds to cleavage, effectively slowing down the degradation process.[3]

Caption: Deuteration Mitigates OLED Degradation Pathways.